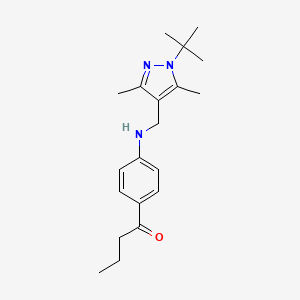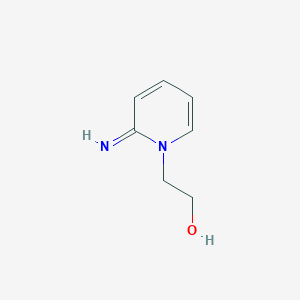
2-(2-Iminopyridin-1(2H)-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iminopyridin-1(2H)-yl)ethanol is a heterocyclic organic compound that features a pyridine ring with an imine group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iminopyridin-1(2H)-yl)ethanol typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction between 2-aminopyridine and acetaldehyde in the presence of an acid catalyst, which leads to the formation of the imine intermediate. This intermediate is then reduced to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Iminopyridin-1(2H)-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-(2-Iminopyridin-1(2H)-yl)acetaldehyde or 2-(2-Iminopyridin-1(2H)-yl)acetic acid.
Reduction: 2-(2-Aminopyridin-1(2H)-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2-Iminopyridin-1(2H)-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(2-Iminopyridin-1(2H)-yl)ethanol involves its interaction with molecular targets through its imine and ethanol functional groups. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, while the ethanol moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of 2-(2-Iminopyridin-1(2H)-yl)ethanol.
2-(2-Hydroxypyridin-1(2H)-yl)ethanol: Similar structure but with a hydroxyl group instead of an imine.
2-(2-Methylpyridin-1(2H)-yl)ethanol: Similar structure but with a methyl group instead of an imine.
Uniqueness
This compound is unique due to its combination of an imine group and an ethanol moiety, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
2-(2-iminopyridin-1-yl)ethanol |
InChI |
InChI=1S/C7H10N2O/c8-7-3-1-2-4-9(7)5-6-10/h1-4,8,10H,5-6H2 |
Clé InChI |
HZSWZSARDIAXRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=N)N(C=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



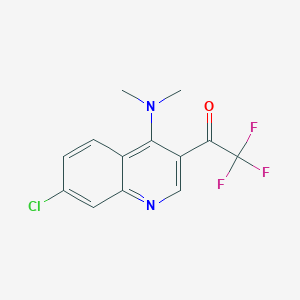
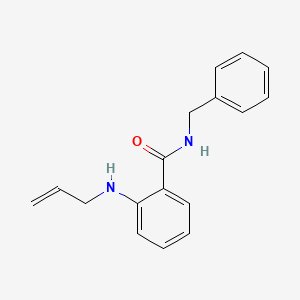


![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)
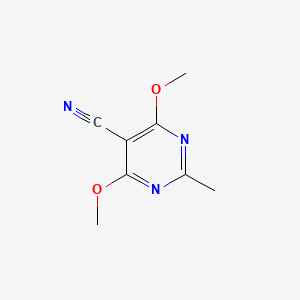




![2-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101770.png)

